5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-3-8(14-6)9(13)12-7-4-10-11-5-7/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI Key |
FKCNOQZFCGSDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Amide Coupling via Carboxylic Acid Activation
The most straightforward route involves coupling 5-methylfuran-2-carboxylic acid with 4-amino-1H-pyrazole using activating agents. In a representative procedure, 5-methylfuran-2-carboxylic acid (1.0 equiv) and 4-amino-1H-pyrazole (1.2 equiv) are dissolved in dimethylformamide (DMF) under nitrogen. Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added to activate the carboxylic acid. The reaction proceeds at room temperature for 12 hours, followed by purification via silica gel chromatography (ethyl acetate/hexanes gradient) to yield the target compound (68–72%).
Key Considerations :
Cyclocondensation of Hydrazines with Keto-Furan Intermediates
An alternative method constructs the pyrazole ring in situ through cyclocondensation. A modified protocol from pyrazole synthesis involves reacting 5-methylfuran-2-carbonyl chloride with hydrazine hydrate to form a hydrazide intermediate. This intermediate is then treated with acetylene ketones (e.g., 3-butyn-2-one) in ethanol under reflux, catalyzed by zinc triflate (10 mol%), to yield the pyrazole ring. The one-pot reaction achieves 65–70% yield after oxidative aromatization with manganese dioxide.
Reaction Scheme :
- Hydrazide Formation :
$$ \text{5-Methylfuran-2-carbonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{5-Methylfuran-2-carbohydrazide} $$ - Cyclocondensation :
$$ \text{5-Methylfuran-2-carbohydrazide} + \text{3-Butyn-2-one} \xrightarrow{\text{Zn(OTf)}2} \text{Pyrazoline intermediate} \xrightarrow{\text{MnO}2} \text{5-Methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide} $$
Optimization Insights :
Suzuki-Miyaura Cross-Coupling for Furan Functionalization
For derivatives requiring late-stage diversification, a palladium-catalyzed cross-coupling strategy is viable. Starting from 5-bromofuran-2-carboxamide, the methyl group is introduced via Suzuki coupling with methylboronic acid. Using Pd(PPh₃)₄ (5 mol%) and cesium carbonate in dioxane/water (10:1) at 90°C for 24 hours, the reaction achieves 75–80% yield. Subsequent amidation with 4-amino-1H-pyrazole follows Method 1.
Critical Parameters :
- Base Selection : Cs₂CO₃ enhances transmetallation efficiency over K₂CO₃.
- Protection Strategies : The pyrazole NH is protected with a tert-butoxycarbonyl (Boc) group during coupling to prevent palladium coordination.
Comparative Analysis of Methods
Characterization and Validation
Nuclear Magnetic Resonance (NMR) :
High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₀H₁₀N₃O₂ [M+H]⁺: 204.0772; Found: 204.0775.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Differences :
- Solubility : The target compound’s furan oxygen may enhance water solubility relative to chlorine-substituted analogs.
- Synthetic Complexity : The target compound’s furan-pyrazole linkage may require milder coupling conditions than the EDCI/HOBt-mediated synthesis used for 3a–3p .
1,3,4-Thiadiazole Derivatives ()
describes 1,3,4-thiadiazole derivatives with pyrazole and hydrazinecarbothioamide groups. These compounds exhibit antimicrobial activity, contrasting with the uncharacterized bioactivity of the target compound:
Structural Impact :
- The thiadiazole core in introduces sulfur, enhancing π-stacking and hydrogen-bonding capabilities compared to the furan’s oxygen.
- Nitrophenyl groups in thiadiazole derivatives likely improve membrane penetration, whereas the target compound’s methyl group may limit bioavailability .
Halogen-Substituted Sulfonamide Derivatives ()
A 2017 patent () highlights halogen-substituted N-[3-(1H-pyrazol-4-yl)phenylmethyl]sulfonamides as pesticides. Comparisons include:
| Property | Target Compound | Sulfonamide Derivatives |
|---|---|---|
| Functional Group | Carboxamide | Sulfonamide |
| Bioactivity | Not reported | Pesticidal (crop/veterinary protection) |
| Substituents | Methyl (furan) | Halogens (Cl, F), aryl groups |
Biological Activity
5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide is a heterocyclic compound characterized by a furan ring fused with a pyrazole moiety. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide is , with a molecular weight of 208.19 g/mol. The compound features a methyl group at the 5-position of the pyrazole ring, which may influence its biological activity.
Research indicates that the biological activity of 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide is primarily attributed to its interactions with specific enzymes and receptors. It may act as an enzyme inhibitor, affecting various biochemical pathways involved in disease processes. The precise mechanisms are still being elucidated, but initial studies suggest that it may modulate inflammatory responses and inhibit tumor cell proliferation.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives, including 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide. In vitro assays have demonstrated significant activity against various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide | Staphylococcus aureus | 0.25 μg/mL |
| 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide | Escherichia coli | 0.30 μg/mL |
These results indicate that this compound exhibits potent antimicrobial effects, making it a candidate for further development in treating bacterial infections .
Anticancer Activity
The anticancer potential of 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide has been explored through various assays targeting different cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of cancer cells:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 12.50 | Induction of apoptosis |
| A549 (Lung Cancer) | 26.00 | Cell cycle arrest |
| HepG2 (Liver Cancer) | 17.82 | Inhibition of angiogenesis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer activity that warrants further investigation .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide has shown promise as an anti-inflammatory agent. Studies have indicated its ability to reduce pro-inflammatory cytokines in vitro:
| Cytokine | Concentration (pg/mL) Before Treatment | Concentration (pg/mL) After Treatment |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
This reduction in cytokine levels demonstrates the compound's potential to modulate inflammatory responses effectively .
Case Studies
Case Study: Anticancer Efficacy in Animal Models
A recent study evaluated the efficacy of 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, along with enhanced survival rates. Histological analyses revealed decreased cell proliferation and increased apoptosis in tumor tissues.
Case Study: Antimicrobial Effectiveness
In another study focusing on its antimicrobial properties, researchers tested various concentrations of the compound against resistant strains of Staphylococcus aureus. The results indicated that even at low concentrations, the compound effectively inhibited biofilm formation and reduced bacterial load in infected tissues.
Q & A
Advanced Research Question
- In Vitro :
- In Vivo :
How can researchers resolve contradictory data on the compound’s binding affinity across different mGluR subtypes?
Advanced Research Question
Discrepancies may arise from assay conditions or receptor isoform expression:
Orthosteric vs. Allosteric Binding : Perform Schild analysis to distinguish competitive vs. non-competitive inhibition. mGluR4 positive allosteric modulation (PAM) often shows EC₅₀ shifts in glutamate concentration-response curves .
Selectivity Profiling : Screen against mGluR1–8 using TR-FRET-based IP₁ accumulation assays. Adjust buffer pH (7.4 vs. 6.8) to mimic synaptic vs. extrasynaptic environments .
Molecular Docking : Compare binding poses in mGluR4’s 7-transmembrane domain (e.g., TM3/6 interface) versus other subtypes to identify key residue interactions (e.g., Tyr-659) .
What strategies improve the metabolic stability of 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide for CNS applications?
Advanced Research Question
Address rapid hepatic clearance (e.g., CYP3A4-mediated oxidation):
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the furan 5-position to reduce CYP affinity .
- Prodrug Design : Synthesize ester prodrugs (e.g., pivaloyloxymethyl) to enhance blood-brain barrier permeability, followed by esterase-mediated activation .
- Microsomal Stability Assays : Incubate with rat/human liver microsomes (RLM/HLM) and monitor parent compound depletion via LC-MS/MS .
How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?
Advanced Research Question
The electron-deficient furan ring and carboxamide’s resonance effects dictate reactivity:
- Furan Ring : Electrophilic substitution at C-5 is favored due to methyl group’s +I effect. Nitration (HNO₃/AcOH) yields 5-nitro derivatives for SAR studies .
- Pyrazole Ring : N-1 deprotonation (pKa ~6.8) in basic conditions enables alkylation (e.g., benzyl bromide/K₂CO₃) to explore steric effects on receptor binding .
What analytical challenges arise in quantifying trace impurities during GMP-compliant synthesis?
Advanced Research Question
Key impurities include:
- Starting Material Residues : 1H-pyrazol-4-amine (detectable via HPLC-UV at 254 nm; limit: ≤0.1%).
- Degradants : Hydrolyzed furan-2-carboxylic acid (monitor by LC-MS in accelerated stability studies at 40°C/75% RH) .
Mitigation : Use orthogonal methods like charged aerosol detection (CAD) for non-UV-active impurities and QbD-based DoE to optimize crystallization conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
